molecular formula C9H10N4O3 B1606871 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- CAS No. 3185-95-3

1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-

Cat. No. B1606871
CAS RN: 3185-95-3
M. Wt: 222.2 g/mol
InChI Key: XBEIXTIDRZNSNV-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- (hereafter referred to as N-CEMN) is a small organic molecule that belongs to the family of pyrrolo-2-carboxamides. N-CEMN has been widely studied due to its unique chemical and biological properties. It has been used as a versatile building block for the synthesis of a variety of compounds with interesting biological activities. N-CEMN is of particular interest due to its ability to interact with proteins and other molecules, making it a valuable tool for drug discovery and development.

Mechanism of Action

N-CEMN is able to interact with proteins and other molecules through a variety of mechanisms. It is able to form hydrogen bonds with amino acids, as well as electrostatic interactions with charged groups on proteins. It is also able to interact with lipids and other molecules through hydrophobic interactions.
Biochemical and Physiological Effects
N-CEMN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme serine protease, which is involved in the breakdown of proteins. In addition, it has been shown to have antioxidant activity, as well as anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-CEMN has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that N-CEMN can be toxic in high concentrations, and it can also interact with proteins and other molecules in unpredictable ways, which can limit its usefulness in certain experiments.

Future Directions

N-CEMN has a wide range of potential applications in the fields of drug discovery and medicinal chemistry. Future research could focus on developing novel compounds based on N-CEMN, as well as exploring its potential for use in drug delivery systems. In addition, further research could focus on understanding its mechanism of action and its interactions with proteins and other molecules. Finally, further research could explore its potential for use in the development of new therapeutic agents and diagnostics.

Scientific Research Applications

N-CEMN has been widely used in the fields of drug discovery, medicinal chemistry, and biochemistry. In drug discovery, it has been used as a starting material for the synthesis of novel compounds with potential therapeutic effects. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of novel compounds with interesting biological activities. In biochemistry, it has been used as a tool to study protein-ligand interactions, as it is able to interact with proteins and other molecules.

properties

IUPAC Name

N-(2-cyanoethyl)-1-methyl-4-nitropyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-12-6-7(13(15)16)5-8(12)9(14)11-4-2-3-10/h5-6H,2,4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEIXTIDRZNSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343883
Record name 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-

CAS RN

3185-95-3
Record name 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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